1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluoro-4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide

Description

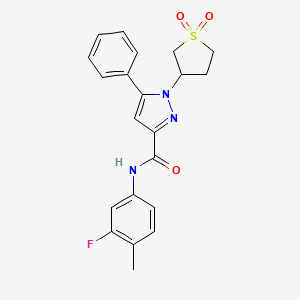

This compound features a pyrazole core substituted at three positions:

- Position 1: A 1,1-dioxidotetrahydrothiophen-3-yl group, which introduces a sulfone moiety. This modification is hypothesized to enhance metabolic stability and solubility compared to non-oxidized sulfur-containing analogs .

- Position 3: A carboxamide group linked to a 3-fluoro-4-methylphenyl ring. The fluorine atom and methyl group may influence lipophilicity and receptor binding affinity.

- Position 5: A phenyl ring, a common feature in bioactive pyrazoles, contributing to π-π stacking interactions.

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S/c1-14-7-8-16(11-18(14)22)23-21(26)19-12-20(15-5-3-2-4-6-15)25(24-19)17-9-10-29(27,28)13-17/h2-8,11-12,17H,9-10,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPZGBAQZZNMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluoro-4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide is a novel synthetic organic molecule that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 393.45 g/mol. The structure features a pyrazole ring, a tetrahydrothiophene moiety, and a fluorinated phenyl group, which contribute to its biological properties.

Structural Representation:

| Component | Description |

|---|---|

| Pyrazole Ring | Heterocyclic structure known for various biological activities |

| Tetrahydrothiophene Moiety | Enhances solubility and bioavailability |

| Fluorinated Phenyl Group | Modifies electronic properties and receptor interactions |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cellular proliferation in various cancer cell lines, including breast (MCF7) and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases, specifically caspase-3 and caspase-7, which are critical in the apoptotic pathway.

Key Findings:

- IC50 Values : The compound demonstrated an IC50 value of approximately 39.70 µM against MCF7 cells, indicating potent cytotoxicity .

- Mechanism of Action : Activation of caspases suggests that the compound triggers programmed cell death in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It was evaluated in animal models for its ability to reduce inflammation induced by carrageenan. Results indicated a significant reduction in edema compared to control groups.

Research Insights:

- Animal Studies : Inflammation models showed a reduction comparable to standard anti-inflammatory drugs like indomethacin .

Case Studies

-

Study on Anticancer Activity :

- A recent study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with notable effects on apoptosis markers.

-

Anti-inflammatory Research :

- Another study assessed the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound significantly reduced swelling compared to untreated controls.

The biological activity of this compound can be attributed to several mechanisms:

Comparison with Similar Compounds

Sulfone vs. Non-Sulfone Moieties

- Compound () : The 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes the target compound from analogs like 1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde oxime derivatives () , which lack sulfone groups. Sulfonation may reduce oxidative metabolism, improving pharmacokinetic profiles .

- Naphthalen-1-yl Derivatives () : Compounds such as 10g (1-naphthalen-1-yl substitution) exhibit bulkier aromatic groups, which could increase steric hindrance but reduce solubility compared to the sulfone-containing target.

Carboxamide Substituents at Position 3

Fluorinated Aryl vs. Heteroaryl Groups

- Razaxaban () : Features a trifluoromethylpyrazole carboxamide linked to a 2-fluoro-4-imidazolylphenyl group. This compound demonstrates high selectivity for factor Xa (Ki = 0.19 nM) due to its optimized P1 and P4 substituents. The target compound’s 3-fluoro-4-methylphenyl group may offer similar steric and electronic properties but with reduced complexity .

- N-(3-Chlorophenyl) Derivatives () : Chlorine substituents, as in N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () , increase lipophilicity but may reduce metabolic stability compared to fluorine-containing analogs.

Aromatic Substitutions at Position 5

Phenyl vs. Methoxyphenyl or Heterocyclic Groups

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluoro-4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis involves sequential functionalization of the pyrazole core. Key steps include:

- Nucleophilic substitution to introduce the 1,1-dioxidotetrahydrothiophen-3-yl group at the pyrazole N1 position under anhydrous conditions (e.g., DMF, 80°C) .

- Amide coupling between the pyrazole-3-carboxylic acid intermediate and 3-fluoro-4-methylaniline using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .

- Intermediate characterization via TLC for reaction monitoring and NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity .

Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?

- Methodological Answer :

- Single-crystal X-ray diffraction resolves bond lengths/angles, particularly for the tetrahydrothiophene dioxido moiety and amide linkage .

- High-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error.

- FT-IR spectroscopy verifies key functional groups (e.g., carbonyl stretch at ~1670 cm⁻¹ for the amide, sulfone S=O at ~1300 cm⁻¹) .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Methodological Answer :

- Oxidation of the tetrahydrothiophene ring : Controlled addition of oxidizing agents (e.g., H₂O₂ in acetic acid) ensures selective sulfone formation without over-oxidation .

- Amide hydrolysis : Reactions are conducted under inert atmospheres (N₂/Ar) to minimize moisture ingress .

- Byproduct identification : LC-MS with reverse-phase C18 columns detects and quantifies impurities .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields or enantiomeric purity?

- Methodological Answer :

- Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states to predict optimal temperatures and solvent polarities for amide coupling .

- Molecular docking screens substituent effects (e.g., fluorine vs. methyl on the phenyl ring) on target binding, guiding synthetic prioritization .

- Machine learning algorithms (e.g., random forest models) analyze historical reaction data to recommend catalyst combinations (e.g., Pd/C vs. Ni) for cross-coupling steps .

Q. How do structural modifications (e.g., fluorophenyl vs. methyl substitution) impact biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies :

- In vitro assays : Compare IC₅₀ values against analogs (e.g., replacing 3-fluoro-4-methylphenyl with pyridinyl) in kinase inhibition assays .

- Pharmacophore modeling identifies critical H-bond acceptors (e.g., sulfone oxygen) and hydrophobic pockets (e.g., phenyl ring) using software like Schrödinger .

- Data interpretation : Bioisosteric replacements (e.g., CF₃ vs. CH₃) are evaluated for logP and metabolic stability via hepatic microsome assays .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize assay protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated datasets, accounting for variables like solvent (DMSO concentration ≤0.1%) or incubation time .

- Orthogonal validation : Confirm binding via surface plasmon resonance (SPR) if fluorescence-based assays show variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.